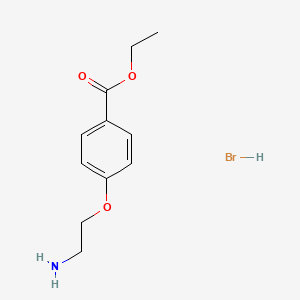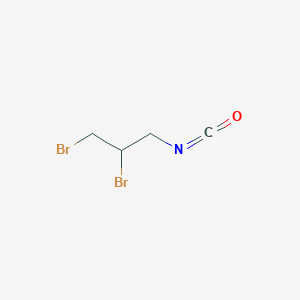
Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide is a chemical compound with the molecular formula C11H16BrNO3. It is a white crystalline powder commonly used in various scientific and industrial applications. This compound is known for its local anesthetic properties and is often utilized in medical and dental procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-aminoethanol, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction typically requires an acid catalyst and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as recrystallization and filtration to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Due to its local anesthetic properties, it is used in formulations for pain relief in medical and dental procedures.
Industry: It finds applications in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide involves the inhibition of sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound interacts with specific molecular targets, including voltage-gated sodium channels, to exert its effects .
Comparison with Similar Compounds
Ethyl 4-(2-aminoethoxy)benzoate;hydrobromide can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: This compound is also used as a local anesthetic and has similar properties but differs in its molecular structure and specific applications.
Methyl 4-aminobenzoate: Another local anesthetic with a different ester group, leading to variations in its pharmacokinetics and usage.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and applications.
Properties
CAS No. |
61508-41-6 |
|---|---|
Molecular Formula |
C11H16BrNO3 |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
ethyl 4-(2-aminoethoxy)benzoate;hydrobromide |
InChI |
InChI=1S/C11H15NO3.BrH/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12;/h3-6H,2,7-8,12H2,1H3;1H |
InChI Key |
VRYZQAUJHUCTCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14576269.png)





![5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride](/img/structure/B14576304.png)

![5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14576316.png)

![1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene](/img/structure/B14576335.png)
